![molecular formula C14H12FN3OS B10920657 N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide](/img/structure/B10920657.png)
N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide
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Overview
Description
N~2~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a fluorinated thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Synthesis of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through halogenation and subsequent cyclization reactions.
Coupling of Benzimidazole and Thiophene Rings: The benzimidazole and thiophene rings can be coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N2-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or ethyl groups, using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles like alkyl halides or acyl chlorides under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced thiophene derivatives.
Scientific Research Applications
N~2~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N~2~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents, such as N2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, such as N2-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-CHLORO-2-THIOPHENECARBOXAMIDE.
The uniqueness of N2-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12FN3OS |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-5-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C14H12FN3OS/c1-2-18-10-6-4-3-5-9(10)16-14(18)17-13(19)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17,19) |
InChI Key |
VWIWBTVTIKSJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
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